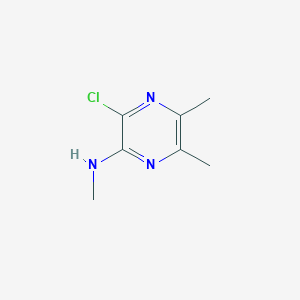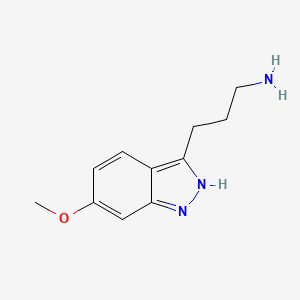
3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound is characterized by the presence of a methoxy group at the 6th position of the indazole ring and a propan-1-amine group attached to the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of o-nitrobenzylamines with hydrazine derivatives under acidic conditions to form the indazole ring. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate. The propan-1-amine side chain can be attached through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize byproducts. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Aplicaciones Científicas De Investigación
3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific context and application being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Indazol-1-yl)propan-1-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-Ethyl-1H-indazol-3-amine: Contains an ethyl group instead of the propan-1-amine side chain, leading to different properties.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Features a pyrazole ring instead of an indazole ring, resulting in different chemical behavior.
Uniqueness
3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine is unique due to the presence of both the methoxy group and the propan-1-amine side chain. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
3-(6-methoxy-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H15N3O/c1-15-8-4-5-9-10(3-2-6-12)13-14-11(9)7-8/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) |
Clave InChI |
LWHFKHVOKLLPBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NNC(=C2C=C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


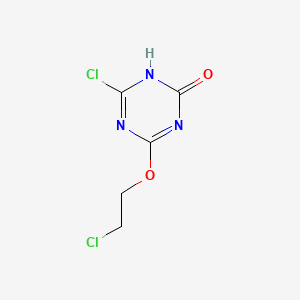
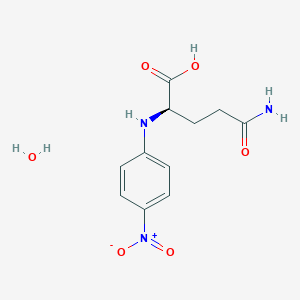
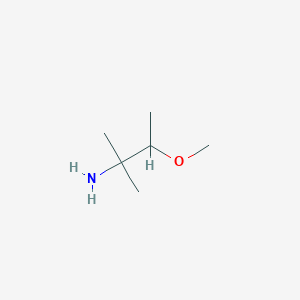
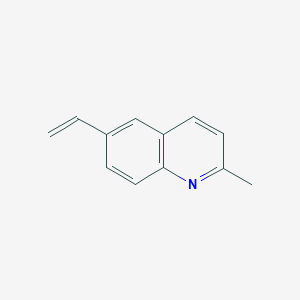

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
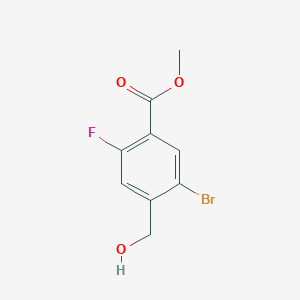

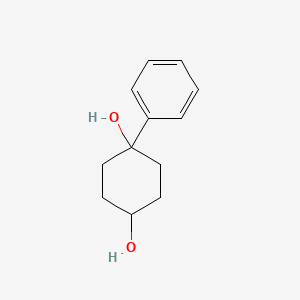
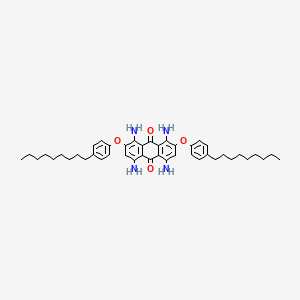

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)

